
4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is a versatile chemical compound with a molecular formula of C22H21N3O6S and a molecular weight of 455.48 g/mol . This compound is known for its unique properties, making it suitable for various applications in scientific research, including drug development and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzyl ring .
科学研究应用
4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and for the development of new chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinolin-8-ylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biochemical pathways, making the compound useful as a research tool to study cellular processes .
相似化合物的比较
Similar Compounds
Quinolinyl-pyrazoles: These compounds share the quinoline scaffold and are known for their pharmacological activities.
Uniqueness
4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzyl and quinolin-8-ylsulfonyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
属性
IUPAC Name |
(4-nitrophenyl)methyl 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c26-22(31-15-16-6-8-19(9-7-16)25(27)28)18-10-13-24(14-11-18)32(29,30)20-5-1-3-17-4-2-12-23-21(17)20/h1-9,12,18H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOVBDFFCUSGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
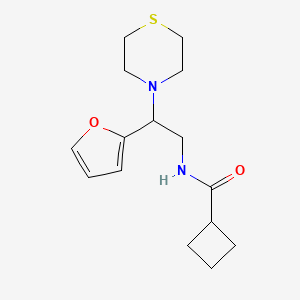
![N-tert-butyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2753066.png)

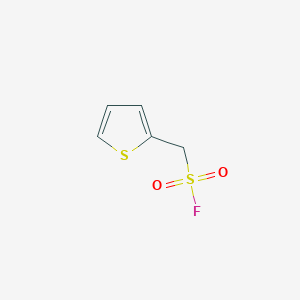
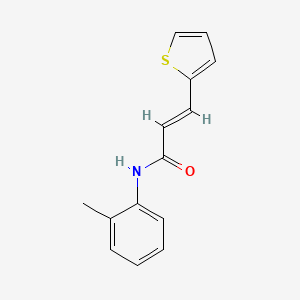
![4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline](/img/structure/B2753070.png)
![3-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753072.png)
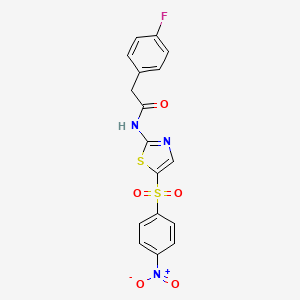
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2753076.png)
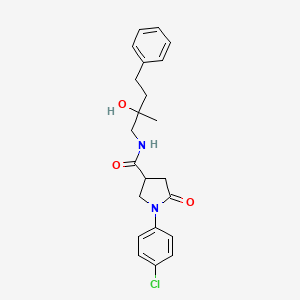
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)


![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753088.png)
